molecular formula C11H16ClNO B12000059 2-Methyl-3-phenyl-3-pyrrolidinol hydrochloride CAS No. 67465-11-6

2-Methyl-3-phenyl-3-pyrrolidinol hydrochloride

Cat. No.: B12000059
CAS No.: 67465-11-6
M. Wt: 213.70 g/mol
InChI Key: VYHVKDVEVWIHKD-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-3-pyrrolidinol hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a pyrrolidine derivative, characterized by the presence of a phenyl group and a methyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenyl-3-pyrrolidinol hydrochloride typically involves the reaction of 2-methyl-3-phenylpyrrolidine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-3-phenyl-3-pyrrolidinol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

67465-11-6

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-methyl-3-phenylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9-11(13,7-8-12-9)10-5-3-2-4-6-10;/h2-6,9,12-13H,7-8H2,1H3;1H

InChI Key

VYHVKDVEVWIHKD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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